1-Acetyl-4-[(2,3,4,5-tetramethylphenyl)sulfonyl]piperazine
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Overview
Description
1-Acetyl-4-[(2,3,4,5-tetramethylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of an acetyl group, a tetramethylphenyl sulfonyl group, and a piperazine ring, making it a unique and versatile molecule in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-[(2,3,4,5-tetramethylphenyl)sulfonyl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-4-[(2,3,4,5-tetramethylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Acetyl-4-[(2,3,4,5-tetramethylphenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-[(2,3,4,5-tetramethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Acetyl-4-(4-hydroxyphenyl)piperazine
- 1-Acetyl-4-(2-methylphenyl)piperazine
- 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine
Uniqueness
1-Acetyl-4-[(2,3,4,5-tetramethylphenyl)sulfonyl]piperazine is unique due to its specific substitution pattern on the phenyl ring and the presence of both acetyl and sulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H24N2O3S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[4-(2,3,4,5-tetramethylphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H24N2O3S/c1-11-10-16(14(4)13(3)12(11)2)22(20,21)18-8-6-17(7-9-18)15(5)19/h10H,6-9H2,1-5H3 |
InChI Key |
OAQICXZUUYOHKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)N2CCN(CC2)C(=O)C |
Origin of Product |
United States |
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